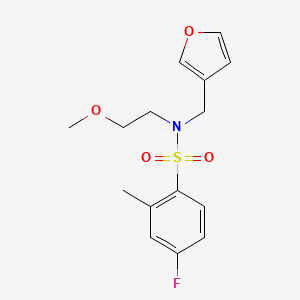

4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

Beschreibung

The compound 4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide (hereafter referred to as the "target compound") is a sulfonamide derivative featuring a fluorinated benzene core with a methyl group at position 2 and a sulfonamide group substituted with two distinct moieties: a furan-3-ylmethyl group and a 2-methoxyethyl chain. Sulfonamides are well-known for their antimicrobial, antitumor, and enzyme-inhibitory properties, making systematic comparisons with analogs critical for understanding structure-activity relationships (SAR) .

Eigenschaften

IUPAC Name |

4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-12-9-14(16)3-4-15(12)22(18,19)17(6-8-20-2)10-13-5-7-21-11-13/h3-5,7,9,11H,6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSYGOYHEYCXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula: CHFNOS

- Molecular Weight: 299.35 g/mol

- CAS Number: 1795478-10-2

Sulfonamides generally exert their biological effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. The presence of the 4-fluoro and furan moieties in this compound may enhance its binding affinity and specificity to target enzymes, potentially leading to increased antimicrobial efficacy.

Antimicrobial Activity

Recent studies have demonstrated that 4-fluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylbenzenesulfonamide exhibits significant antimicrobial properties against a range of bacterial strains. In vitro assays have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. It has shown promise in reducing inflammation markers in cellular models:

- Inhibition of TNF-α production: The compound significantly reduced TNF-α levels in LPS-stimulated macrophages.

- Reduction of COX-2 expression: Downregulation of COX-2 was observed, indicating a potential pathway for anti-inflammatory effects.

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against antibiotic-resistant bacterial strains. The results indicated that the compound retained activity against strains resistant to traditional antibiotics, suggesting its potential as a novel therapeutic agent.

Study 2: In Vivo Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound led to a significant reduction in paw swelling compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its potential use in inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Key Findings and Implications

Electronic Effects :

- Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich biological targets compared to chlorine or methyl analogs .

Solubility and Lipophilicity :

- The 2-methoxyethyl group in the target compound likely improves aqueous solubility relative to thiophene or tetrahydrocarbazol substituents .

Biological Activity :

- Heterocyclic substituents (e.g., furan, oxazole) correlate with antimicrobial activity in sulfonamides, suggesting the target compound could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.